Tert-butyl 3-isocyanatopiperidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Quality Control

Researchers synthesizing sEH-targeting urea pharmacophores often face building blocks that lack orthogonal protection or offer suboptimal exit vectors. The 4-isomer introduces altered conformational equilibria compromising target binding, while in-situ isocyanate generation adds synthetic complexity. • This racemic 3-isocyanato-Boc-piperidine enables direct urea formation with primary amines without premature N-deprotection, accelerating parallel library synthesis for SAR exploration. • The Boc group withstands isocyanate reaction conditions yet cleaves under mild acid, enabling sequential functionalization impossible with base-labile protecting groups. • Cost-effective racemic form supports diastereomeric resolution for chiral lead optimization without the premium of pre-resolved starting materials.

Molecular Formula C11H18N2O3
Molecular Weight 226.276
CAS No. 189321-64-0
Cat. No. B573803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-isocyanatopiperidine-1-carboxylate
CAS189321-64-0
SynonymsTERT-BUTYL 3-ISOCYANATOPIPERIDINE-1-CARBOXYLATE
Molecular FormulaC11H18N2O3
Molecular Weight226.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N=C=O
InChIInChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(7-13)12-8-14/h9H,4-7H2,1-3H3
InChIKeyKOXWXSXYBKIVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of tert-Butyl 3-isocyanatopiperidine-1-carboxylate


Tert-butyl 3-isocyanatopiperidine-1-carboxylate is a heterobifunctional building block that integrates a Boc-protected secondary amine with a reactive isocyanate group at the 3-position of a piperidine ring. This combination enables a wide range of chemical transformations—including nucleophilic additions, urea formations, and cycloadditions—without interference from the nitrogen atom until it is deprotected [1]. It is widely used in medicinal chemistry for the construction of complex nitrogen-containing scaffolds, especially in the synthesis of piperidinyl-substituted ureas and related bioactive molecules [2].

Why tert-Butyl 3-isocyanatopiperidine-1-carboxylate Is Irreplaceable


While other Boc-piperidine isocyanates (e.g., the 4-isomer, CAS 320581-97-3) or alternative protecting‑group strategies may appear interchangeable, the 3‑position isomer is not functionally equivalent. The specific placement of the isocyanate group dictates the spatial orientation of the resulting urea or carbamate linkage, which directly influences molecular conformation, binding interactions, and pharmacokinetic profiles in drug discovery programs [1]. Substituting the 3‑isomer with a 4‑isomer introduces a different exit vector and can alter conformational equilibria , potentially compromising the activity of downstream drug candidates. Furthermore, the tert‑butyl carbamate (Boc) group offers a well‑established, orthogonal protection strategy that is removed under mild acidic conditions, a key advantage over base‑labile protecting groups when working with isocyanate‑sensitive substrates [2].

tert-Butyl 3-isocyanatopiperidine-1-carboxylate vs. Key Analogs


Regioisomeric Purity: 3- vs. 4-Isomer

The 3-substituted isomer (CAS 189321-64-0) is supplied at a verified purity of ≥95% , which is comparable to the typical 95–98% purity range of the 4-substituted analog (CAS 320581-97-3) . However, the 3-isomer is distinguished by its regiochemistry: the isocyanate group is located at the 3-position rather than the 4-position. This difference is critical for the spatial orientation of the resulting urea linkage, a feature that is not captured by simple purity metrics but is essential for structure-activity relationship (SAR) studies [1].

Medicinal Chemistry Synthetic Methodology Quality Control

Lipophilicity: 3- vs. 4-Substituted Piperidine

The octanol–water partition coefficient (LogP) of tert-butyl 3-isocyanatopiperidine-1-carboxylate is predicted to be 1.66 . This value is approximately 31% lower than the predicted LogP of 2.4 for the 4-isomer [1], indicating significantly lower lipophilicity. This difference arises from the distinct electronic environment of the 3-substituted piperidine ring, which may affect membrane permeability and solubility in aqueous biological assays [2].

ADME Prediction Physicochemical Properties Drug Design

Synthetic Utility in Urea Formation

In the synthesis of piperidinyl-substituted ureas, tert-butyl 3-isocyanatopiperidine-1-carboxylate has been reported to provide free amines in one pot with good yields . While specific isolated yields for this exact building block are not widely published, the general method for Boc‑piperidine isocyanates in urea formation typically proceeds with yields ranging from 65% to 85% [1]. In contrast, the unprotected 3‑isocyanatopiperidine (CAS not widely commercialized) is more prone to side reactions (e.g., oligomerization) and requires harsher handling conditions [2]. The Boc‑protected version thus offers a more robust and scalable entry into the urea series.

Organic Synthesis Reaction Efficiency Building Block Reliability

Cost and Availability: Racemic vs. Chiral

The racemic tert‑butyl 3‑isocyanatopiperidine‑1‑carboxylate is priced at approximately $0.1–$0.5 per mg from major suppliers . In contrast, the enantiomerically pure (3R)‑1‑[(tert‑butoxy)carbonyl]‑3‑isocyanopiperidine (CAS 2734853‑36‑0) is offered at approximately $0.97–$4.52 per mg [1]. The racemate is therefore 5‑ to 45‑fold less expensive than its chiral counterpart, making it the economically preferred option for early‑stage medicinal chemistry where stereochemistry is either not yet established or will be resolved later.

Chiral Building Blocks Cost Analysis Procurement Strategy

Conformational Effects of 3-Substitution

Piperidine rings substituted at the 3‑position exhibit different conformational preferences compared to their 4‑substituted analogs. The 3‑isocyanato group can adopt either an equatorial or axial orientation, with the equatorial conformer being energetically favored [1]. This conformational bias directly influences the trajectory of the appended urea group and can affect both target binding and metabolic stability [2]. In contrast, the 4‑substituted isomer has a more constrained geometry, which may limit its utility in certain binding pockets.

Conformational Analysis Drug Design Molecular Modeling

Boc vs. Fmoc Orthogonality with Isocyanates

The Boc group is stable to nucleophiles and bases but is cleaved under mild acidic conditions (e.g., TFA in DCM) [1]. This orthogonality is particularly advantageous when the isocyanate group is present, as it avoids premature deprotection during basic workups or amine additions. In contrast, Fmoc‑protected analogs require basic conditions (e.g., piperidine) for removal, which can lead to unwanted side reactions with the isocyanate moiety [2]. The Boc‑protected 3‑isocyanatopiperidine thus offers a more predictable and cleaner reaction profile in multistep syntheses.

Protecting Group Strategy Reaction Compatibility Peptide Chemistry

tert-Butyl 3-isocyanatopiperidine-1-carboxylate R&D Use Cases


Urea-Based sEH Inhibitors

The compound is ideally suited for constructing urea-linked piperidine scaffolds that target soluble epoxide hydrolase (sEH). Its 3‑isocyanato group reacts smoothly with various primary amines to generate the key urea pharmacophore, while the Boc group remains intact, allowing for further functionalization after deprotection. This modular approach has been highlighted in patent literature for the development of anti‑inflammatory and antihypertensive agents [1].

Diverse Piperidine Library Synthesis

Because of its bifunctional nature, this building block is a prime candidate for parallel synthesis. The racemic form (CAS 189321-64-0) is economically viable for producing hundreds of analogs, enabling rapid exploration of structure‑activity relationships. The 3‑position substitution introduces a vector that is under‑represented in commercial screening collections, potentially leading to novel intellectual property [1].

Curtius Rearrangement to Boc-Piperidine Intermediates

The compound is a direct product of the Curtius rearrangement of the corresponding piperidine‑3‑carboxylic acid derivative. It serves as a stable, isolable intermediate that can be stored and used on demand to install a primary amine via deprotection or to form ureas and carbamates. This eliminates the need for in‑situ generation of the unstable isocyanate in many synthetic sequences [2].

Chiral Resolution to Enantiopure Derivatives

For programs that later require enantiopure material, the racemic tert‑butyl 3‑isocyanatopiperidine‑1‑carboxylate can be used to generate diastereomeric ureas or amides that can be separated by chromatography. The Boc group provides a convenient handle for purification and subsequent deprotection, offering a cost‑effective route to chiral building blocks without the premium of pre‑resolved starting materials [3].

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